3-O-beta-D-Galactopiranosil-D-glucopiranosa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

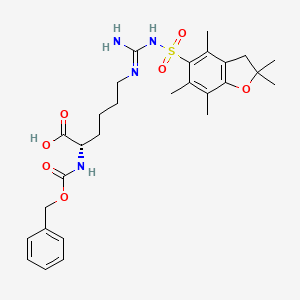

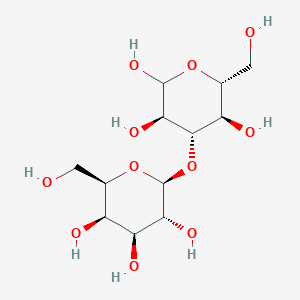

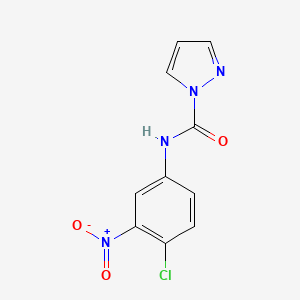

3-O-beta-D-Galactopyranosyl-D-glucopyranose is a type of oligosaccharide . It is also known by other synonyms such as Gal (b1-3)Glc, Beta-D-Galp- (1->3)-D-Glcp, and CHEBI:155526 . It has a molecular weight of 342.3 .

Molecular Structure Analysis

3-O-beta-D-Galactopyranosyl-D-glucopyranose contains a total of 46 bonds, including 24 non-H bonds, 4 rotatable bonds, 2 six-membered rings, 8 hydroxyl groups, 2 primary alcohols, 5 secondary alcohols, and 3 ethers .Physical And Chemical Properties Analysis

3-O-beta-D-Galactopyranosyl-D-glucopyranose is a white lyophilised solid . It has a molecular weight of 342.3 . It contains total 46 bond(s); 24 non-H bond(s), 4 rotatable bond(s), 2 six-membered ring(s), 8 hydroxyl group(s), 2 primary alcohol(s), 5 secondary alcohol(s), and 3 ether(s) .Aplicaciones Científicas De Investigación

Estudio de Galactopiranos

“3-O-beta-D-Galactopiranosil-D-glucopiranosa” se puede usar como un compuesto modelo para el estudio de galactopiranos por espectroscopia de RMN . Esto puede ayudar a los investigadores a comprender la estructura y las propiedades de los galactopiranos, que son componentes importantes de muchas moléculas biológicas.

Estudios de Especificidad de Anticuerpos Monoclonales

Este compuesto es útil para estudios de especificidad de anticuerpos monoclonales antigalactopirano . Los anticuerpos monoclonales se utilizan en muchas áreas de la medicina, incluido el tratamiento del cáncer, y comprender su especificidad puede ayudar a mejorar su efectividad.

Aplicaciones Alimentarias

Compuestos similares, como la lactosa (4-O-β-D-Galactopiranosil-β-D-fructofuranosa), se han utilizado en alimentos funcionales, como confitería y bebidas . Pueden actuar como un modulador selectivo del crecimiento bacteriano, promoviendo el crecimiento de bacterias beneficiosas como Lactobacilos y Bifidobacterias .

Ingrediente Alimentario Funcional Prebiótico

La lactosa, un compuesto similar, se ha utilizado como ingrediente para alimentos funcionales prebióticos . Tiene propiedades tecnológicas favorables, como dulzura sin sabor residual, alta solubilidad, bajo potencial cariogénico y estabilidad .

Síntesis de Arabinogalactanos Vegetales

Los arabinogalactanos vegetales, que consisten en un esqueleto de oligosacárido D-galactopiranosil β- (1→6) -enlazado con ramas de α- (1→2) -L-arabinofuranosil, se pueden sintetizar en base a la técnica de 1,2-anhidro galactopiranosa . Estos arabinogalactanos tienen diversas aplicaciones en las industrias alimentaria y farmacéutica.

Preservación de Alimentos y Modificación de la Calidad

Compuestos similares a “this compound” se han utilizado en la preservación de alimentos y la modificación de la calidad . Pueden ayudar a mejorar la vida útil y la calidad de los productos alimenticios.

Mecanismo De Acción

Target of Action

The primary targets of 3-O-beta-D-Galactopyranosyl-D-glucopyranose are certain types of bacteria in the gut. It acts as a selective bacterial growth modulator, promoting the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria .

Mode of Action

3-O-beta-D-Galactopyranosyl-D-glucopyranose interacts with its targets by serving as an energy source for certain types of bacteria. This compound can be metabolized by these bacteria, which in turn promotes their growth .

Biochemical Pathways

The compound affects the biochemical pathways related to bacterial metabolism in the gut. By serving as an energy source, it influences the growth and proliferation of certain bacteria, thereby altering the composition of the gut microbiota .

Pharmacokinetics

Instead, it reaches the colon intact, where it is fermented by the intestinal microbiota .

Result of Action

The action of 3-O-beta-D-Galactopyranosyl-D-glucopyranose results in the modulation of the gut microbiota. It promotes the growth of beneficial bacteria, which can have various positive effects on health, such as improved gut health and immune function .

Action Environment

The action of 3-O-beta-D-Galactopyranosyl-D-glucopyranose can be influenced by various environmental factors. For example, the composition of the gut microbiota, diet, and overall health status of the individual can all affect how this compound is metabolized and its overall effects .

Análisis Bioquímico

Biochemical Properties

3-O-beta-D-Galactopyranosyl-D-glucopyranose is involved in several biochemical reactions, primarily through its interaction with the enzyme beta-galactosidase. Beta-galactosidase catalyzes the hydrolysis of 3-O-beta-D-Galactopyranosyl-D-glucopyranose into its constituent monosaccharides, galactose, and glucose . This reaction is crucial for the digestion of lactose in the human body. Additionally, 3-O-beta-D-Galactopyranosyl-D-glucopyranose interacts with various transport proteins that facilitate its absorption in the small intestine .

Cellular Effects

3-O-beta-D-Galactopyranosyl-D-glucopyranose influences several cellular processes. It is a source of energy for cells, particularly in the small intestine, where it is broken down into glucose and galactose. These monosaccharides are then utilized in cellular metabolism to produce ATP . Furthermore, 3-O-beta-D-Galactopyranosyl-D-glucopyranose has been shown to affect cell signaling pathways and gene expression related to carbohydrate metabolism .

Molecular Mechanism

The molecular mechanism of 3-O-beta-D-Galactopyranosyl-D-glucopyranose involves its hydrolysis by beta-galactosidase. This enzyme binds to the disaccharide and cleaves the glycosidic bond between the galactose and glucose units . The resulting monosaccharides are then absorbed by enterocytes in the small intestine and transported into the bloodstream . This process is essential for the proper digestion and utilization of lactose in the diet.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 3-O-beta-D-Galactopyranosyl-D-glucopyranose have been studied extensively. It has been observed that this compound is relatively stable under physiological conditions but can undergo hydrolysis over time . Long-term studies have shown that 3-O-beta-D-Galactopyranosyl-D-glucopyranose can influence cellular function by providing a sustained source of glucose and galactose .

Dosage Effects in Animal Models

Studies on the dosage effects of 3-O-beta-D-Galactopyranosyl-D-glucopyranose in animal models have revealed that its impact varies with different dosages. At low doses, it serves as a beneficial source of energy, while at high doses, it can lead to gastrointestinal discomfort and diarrhea due to its osmotic effects . These findings highlight the importance of regulating the intake of 3-O-beta-D-Galactopyranosyl-D-glucopyranose to avoid adverse effects.

Metabolic Pathways

3-O-beta-D-Galactopyranosyl-D-glucopyranose is involved in the metabolic pathways of carbohydrate digestion and absorption. It is hydrolyzed by beta-galactosidase into glucose and galactose, which enter glycolysis and the pentose phosphate pathway . These pathways are essential for energy production and the synthesis of nucleotides and amino acids .

Transport and Distribution

The transport and distribution of 3-O-beta-D-Galactopyranosyl-D-glucopyranose within cells and tissues involve specific transporters and binding proteins. In the small intestine, it is absorbed by enterocytes through the action of sodium-glucose linked transporters (SGLTs) . Once inside the cells, it is distributed to various tissues via the bloodstream, where it is utilized for energy production .

Subcellular Localization

The subcellular localization of 3-O-beta-D-Galactopyranosyl-D-glucopyranose is primarily in the cytoplasm, where it undergoes enzymatic hydrolysis and subsequent metabolic processes . It does not require specific targeting signals or post-translational modifications for its function, as it is readily accessible to the enzymes involved in its metabolism .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-O-beta-D-Galactopyranosyl-D-glucopyranose involves the conversion of glucose to galactose followed by the glycosylation of galactose with glucose.", "Starting Materials": [ "D-glucose", "D-galactose", "Acceptor molecule" ], "Reaction": [ "Convert D-glucose to D-galactose using the enzyme UDP-galactose 4-epimerase", "React D-galactose with D-glucose using the enzyme beta-galactosidase to form 3-O-beta-D-Galactopyranosyl-D-glucopyranose", "Purify the product using chromatography" ] } | |

| 28447-38-3 | |

Fórmula molecular |

C12H22O11 |

Peso molecular |

342.30 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8+,9+,10-,11-,12+/m1/s1 |

Clave InChI |

YGEHCIVVZVBCLE-AUCXZHPRSA-N |

SMILES isomérico |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O)O)O)O |

SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1458690.png)

![3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1458703.png)

![[1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1458704.png)

![2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1458707.png)